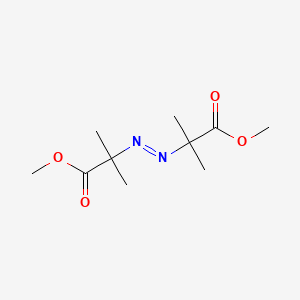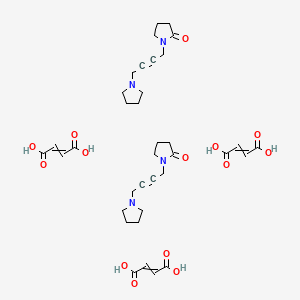
N(4)-methylcytosine
概要
説明
N(4)-Methylcytosine is a modified nucleobase derived from cytosine, one of the four main bases found in DNA. This compound is characterized by the addition of a methyl group at the nitrogen atom in the fourth position of the cytosine ring. This compound plays a significant role in epigenetic regulation, influencing gene expression and cellular differentiation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N(4)-methylcytosine typically involves the methylation of cytosine. One common method is the reaction of cytosine with methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.
化学反応の分析
Types of Reactions: N(4)-Methylcytosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N(4)-methyluracil.
Reduction: Reduction reactions can convert it back to cytosine.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products:
Oxidation: N(4)-methyluracil.
Reduction: Cytosine.
Substitution: Various substituted cytosine derivatives depending on the nucleophile used.
科学的研究の応用
N(4)-Methylcytosine has diverse applications in scientific research:
Chemistry: It is used as a model compound to study methylation and its effects on nucleobase properties.
Biology: It plays a crucial role in epigenetic studies, helping to understand gene regulation mechanisms.
Medicine: Research on this compound contributes to the development of epigenetic therapies for diseases such as cancer.
Industry: It is used in the synthesis of modified oligonucleotides for various biotechnological applications.
作用機序
N(4)-Methylcytosine exerts its effects primarily through epigenetic mechanisms. The methyl group added to the cytosine base can inhibit the binding of transcription factors to DNA, thereby regulating gene expression. This modification can also recruit proteins that recognize methylated DNA, leading to changes in chromatin structure and gene silencing.
類似化合物との比較
5-Methylcytosine: Another methylated form of cytosine, but with the methyl group at the fifth position.
N(4)-Ethylcytosine: Similar to N(4)-methylcytosine but with an ethyl group instead of a methyl group.
5-Hydroxymethylcytosine: A hydroxymethylated form of cytosine at the fifth position.
Uniqueness: this compound is unique due to its specific methylation at the nitrogen atom in the fourth position, which significantly impacts its chemical reactivity and biological function. Unlike 5-methylcytosine, which is more common in mammalian DNA, this compound is less prevalent but plays a distinct role in certain bacterial and viral genomes.
特性
IUPAC Name |
6-(methylamino)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-6-4-2-3-7-5(9)8-4/h2-3H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKKQFAEFWCNAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902933 | |
| Record name | NoName_3509 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40902933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6220-47-9 | |
| Record name | 6-(Methylamino)-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6220-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(4)-Methylcytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006220479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1205228.png)

![(7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1205232.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine](/img/structure/B1205233.png)


![2-(4-morpholinyl)-N-[1-(phenylmethyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide](/img/structure/B1205237.png)
![6-imino-N,13-dimethyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B1205238.png)

![5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1205241.png)
